Home > Products > Screening Compounds P55014 > 2-(cyclopentylsulfanyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide
2-(cyclopentylsulfanyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide - 1448070-27-6

2-(cyclopentylsulfanyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide

Catalog Number: EVT-2886069
CAS Number: 1448070-27-6
Molecular Formula: C17H23NO2S
Molecular Weight: 305.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

CHF3381 (2-[(2,3-dihydro-1H-inden-2-yl)amino]acetamide monohydrochloride)

  • Compound Description: CHF3381 is a novel N-methyl-d-aspartate antagonist and reversible monoamine oxidase-A (MAO-A) inhibitor. Research indicates it is being developed for neuropathic pain treatment. In studies, CHF3381 demonstrated concentration-dependent reduction of DHPG (a norepinephrine metabolite) plasma concentrations, particularly after multiple twice-daily doses for 14 days [].
  • Relevance: While structurally similar to the target compound through the shared 2,3-dihydro-1H-indene moiety, CHF3381 notably differs in its substitution at the indene's 2-position. This difference leads to a distinct acetamide linkage and the absence of the cyclopentylthio group in CHF3381, resulting in different pharmacological activities compared to 2-(cyclopentylthio)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide [].
  • Relevance: Although not structurally identical, eliglustat tartrate shares a similar pharmacophoric element with the target compound, specifically the presence of a hydrophobic group linked to a polar head group via a linker. This highlights a class of compounds designed for enzyme inhibition, where structural variations within this framework can impact properties like brain penetration and target selectivity, aspects relevant to the potential applications of 2-(cyclopentylthio)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide [].

2-(2,3-dihydro-1H-inden-2-yl)-N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)acetamide (CCG-203586)

  • Compound Description: CCG-203586 is a potent glucosylceramide synthase (GCS) inhibitor with low nanomolar potency. Importantly, it shows minimal recognition by MDR1, suggesting potential for brain penetration. Animal studies demonstrated a reduction in brain glucosylceramide content after administration [].

LY593093 (N-[(1R,2R)-6-({(1E)-1-[(4-fluorobenzyl)(methyl)amino]ethylidene})amino)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]biphenyl-4-carboxamide)

  • Compound Description: LY593093 is a potent and selective M1 muscarinic acetylcholine receptor (m1AChR) orthosteric partial agonist []. It demonstrates minimal activity at other muscarinic receptor subtypes, stimulates Gαq-coupled signaling, and displays significant efficacy in in vivo models of cognition.
  • Relevance: Sharing the 2,3-dihydro-1H-indene core with the target compound, LY593093 showcases a different substitution pattern. The presence of a biphenyl-4-carboxamide group instead of the cyclopentylthioacetamide in the target compound highlights the possibility of diverse pharmacological activities arising from structural modifications to this core, emphasizing the potential of 2-(cyclopentylthio)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide to exhibit distinct biological effects [].

Properties

CAS Number

1448070-27-6

Product Name

2-(cyclopentylsulfanyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide

IUPAC Name

2-cyclopentylsulfanyl-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]acetamide

Molecular Formula

C17H23NO2S

Molecular Weight

305.44

InChI

InChI=1S/C17H23NO2S/c19-16(11-21-14-6-2-3-7-14)18-12-17(20)10-9-13-5-1-4-8-15(13)17/h1,4-5,8,14,20H,2-3,6-7,9-12H2,(H,18,19)

InChI Key

IQFPJQSYYXUSNG-UHFFFAOYSA-N

SMILES

C1CCC(C1)SCC(=O)NCC2(CCC3=CC=CC=C32)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.